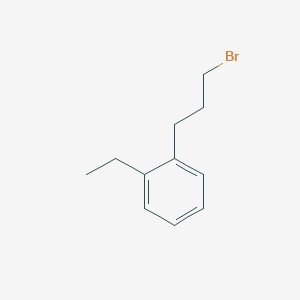
4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure, featuring a tert-butyl group and a boronic ester, makes it a valuable reagent in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the following steps:
Boronic Acid Formation: The starting material, phenol, undergoes a reaction with boronic acid derivatives under specific conditions to form the boronic ester.
Tert-Butylation: The phenol derivative is then treated with tert-butyl chloride in the presence of a strong base, such as potassium tert-butoxide, to introduce the tert-butyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can undergo various types of reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The boronic ester can be reduced to form boronic acids or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.
Reduction: Boronic acids and other reduced boronic derivatives.
Substitution: Amides, esters, and thioethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is widely used in organic synthesis as a building block for the construction of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology: In biological research, 4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is used as a probe to study enzyme activities and protein interactions. Its ability to bind to specific biomolecules makes it a valuable tool in biochemistry.
Medicine: The compound has potential applications in drug discovery and development. Its structural features allow it to interact with various biological targets, making it a candidate for the synthesis of new therapeutic agents.
Industry: In the chemical industry, this compound is used as an intermediate in the production of various chemicals, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism by which 4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by cross-coupling with an aryl halide to form the desired product. The tert-butyl group provides steric hindrance, which can influence the reaction outcome.
Molecular Targets and Pathways:
Suzuki-Miyaura Cross-Coupling: The boronic ester group interacts with palladium catalysts and aryl halides.
Enzyme Inhibition: The phenol group can bind to enzyme active sites, inhibiting their activity.
Comparaison Avec Des Composés Similaires
Boronic Acids: Other boronic acids with different substituents on the phenyl ring.
Phenols: Phenols with different substituents on the aromatic ring.
Tert-Butyl Compounds: Other compounds with tert-butyl groups in different positions.
Uniqueness: 4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its combination of a boronic ester and a tert-butyl group, which provides both reactivity and steric hindrance. This combination makes it particularly useful in specific synthetic applications and biological studies.
Propriétés
Formule moléculaire |
C16H25BO3 |
|---|---|
Poids moléculaire |
276.2 g/mol |
Nom IUPAC |
4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C16H25BO3/c1-14(2,3)11-8-9-13(18)12(10-11)17-19-15(4,5)16(6,7)20-17/h8-10,18H,1-7H3 |
Clé InChI |
SBDUDEHNCNYTDM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride](/img/structure/B15316718.png)

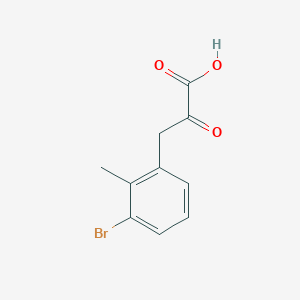
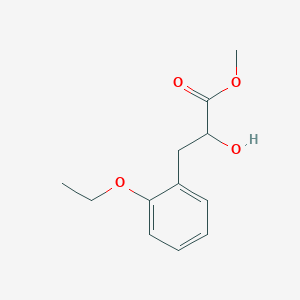
![2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B15316747.png)
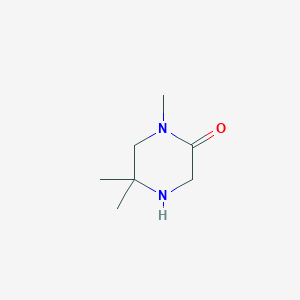

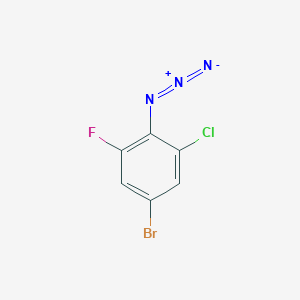
![4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B15316795.png)
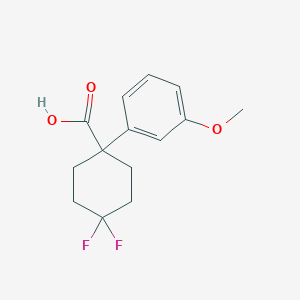
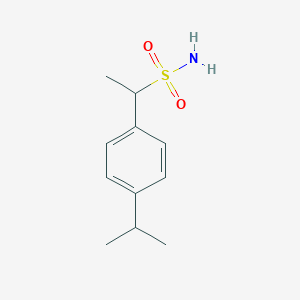
![2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15316809.png)
